molecular formula C15H13N3 B14321547 2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile CAS No. 106085-75-0

2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile

Cat. No.: B14321547
CAS No.: 106085-75-0
M. Wt: 235.28 g/mol
InChI Key: XELGLYCJNVBNQS-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile is an organic compound that belongs to the class of carbazole derivatives

Preparation Methods

The synthesis of 2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile typically involves the reaction of 9H-carbazole-4-carbonitrile with 2-aminoethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles to form substituted derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions may produce various substituted carbazole compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also studied for its photophysical properties and potential use in organic electronics.

    Biology: Research has explored the compound’s potential as a bioactive molecule with applications in drug discovery and development. It has shown promise in targeting specific biological pathways and molecular targets.

    Medicine: The compound’s biological activity has led to investigations into its potential therapeutic applications, including its use as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and optimize its efficacy.

Comparison with Similar Compounds

2-(2-Aminoethyl)-9H-carbazole-4-carbonitrile can be compared with other similar compounds, such as:

    2-(2-Aminoethyl)-indole derivatives: These compounds share structural similarities and may exhibit similar biological activities.

    Carbazole derivatives: Other carbazole derivatives with different substituents may have varying degrees of biological activity and applications.

    Aminoethyl-substituted compounds: Compounds with aminoethyl groups attached to different aromatic systems can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

106085-75-0

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(2-aminoethyl)-9H-carbazole-4-carbonitrile

InChI

InChI=1S/C15H13N3/c16-6-5-10-7-11(9-17)15-12-3-1-2-4-13(12)18-14(15)8-10/h1-4,7-8,18H,5-6,16H2

InChI Key

XELGLYCJNVBNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3N2)CCN)C#N

Origin of Product

United States

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